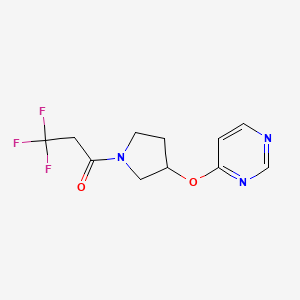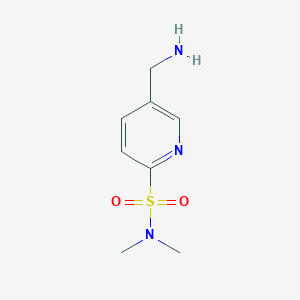![molecular formula C24H29N3O3S B2484335 3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189446-07-8](/img/structure/B2484335.png)
3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and the production of antibodies.
Scientific Research Applications
Subheading Molecular Geometry and Interactions
The crystal structure of derivatives similar to 3-(4-(Tert-butyl)phenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one reveals insights into their molecular geometry and intermolecular interactions. Studies have shown that the molecular environment of these cations in solids offers a view of the typical conformations and hydrogen-bonding patterns for this family of compounds. The inclination of counter-ions and atoms to act as hydrogen bond acceptors for the amino group decreases from tosylate O atoms to water molecules and N atoms of five-membered rings. This trend is instrumental in forming hydrogen-bonded tetramers consisting of two anions and two cations, along with the rare occurrence of 2-aminospiropyrazolinium salt hydrates (Kayukova et al., 2022).
Synthesis and Characterization
Subheading Novel Synthetic Routes and Compound Characterization
A novel route for the synthesis of new spirocyclic amide derivatives similar to this compound has been developed, showcasing the oxidative cleavage followed by amine coupling and deprotection of Boc. This synthesis route provides a foundation for the development of structurally similar compounds (Srinivasan et al., 2012). Additionally, ultrasound-assisted synthesis methods have been applied to construct 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives, offering advantages such as environmental friendliness, energy efficiency, short reaction time, and greater selectivity under ambient conditions (Velupula et al., 2021).
Biological Activity and Potential Applications
Subheading Antiviral and Antimicrobial Potentials
Derivatives of compounds structurally related to this compound have shown potential in antiviral and antimicrobial applications. For instance, certain synthesized compounds demonstrated inhibitory activity against human coronavirus, pointing to the 1-thia-4-azaspiro[4.5]decan-3-one scaffold as a relevant chemical structure for antiviral drug development (Apaydın et al., 2019). Additionally, novel derivatives of tert-butyl carbazate, which are structurally related, showed promising antimicrobial activity against certain bacterial and fungal pathogens, highlighting their potential as biologically active substances (Ghoneim & Mohamed, 2013).
properties
IUPAC Name |
3-(4-tert-butylphenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-17-5-11-20(12-6-17)31(29,30)27-15-13-24(14-16-27)25-21(22(28)26-24)18-7-9-19(10-8-18)23(2,3)4/h5-12H,13-16H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQJYEAKNXKGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

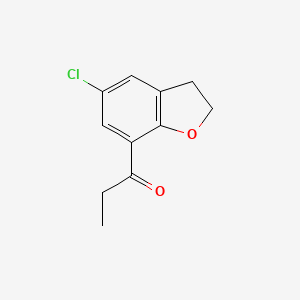
![2-Ethyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2484255.png)
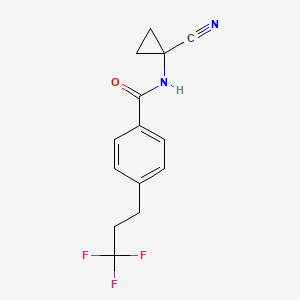

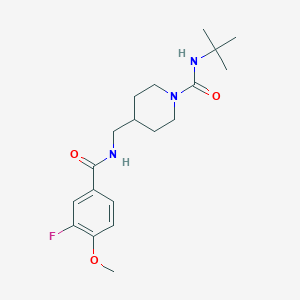
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2484264.png)
![7-Chloro-2-formylbenzo[b]furan](/img/structure/B2484265.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2484266.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2484267.png)
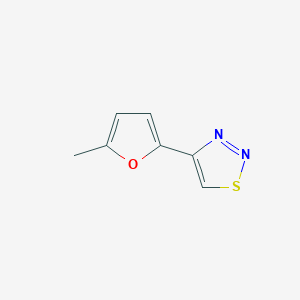
![N-[4-[5-Methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazol-4-yl]phenyl]hept-6-ynamide](/img/structure/B2484269.png)
![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate](/img/structure/B2484272.png)
